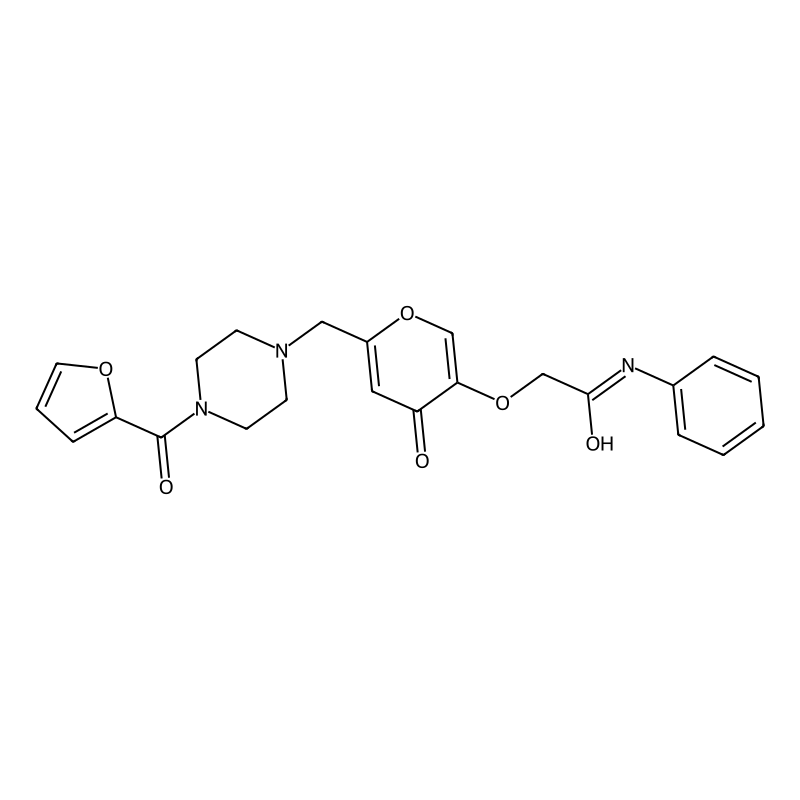

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antitubercular Activity

Specific Scientific Field: Medicinal Chemistry and Antimicrobial Drug Development

Summary of the Application: The compound has been investigated for its potential as an antitubercular agent. Tuberculosis (TB) is a major global health concern caused by the bacterium Mycobacterium tuberculosis. The emergence of multidrug-resistant TB (MDR-TB) necessitates the development of new and effective drugs.

Experimental Procedures:Design and Synthesis: Researchers designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives based on the compound structure.

In Vitro Evaluation: The synthesized compounds were tested for their anti-TB activity against .

IC50 and IC90 Determination: The inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) were determined for the most active compounds.

Cytotoxicity Assessment: The compounds’ cytotoxicity on human embryonic kidney cells (HEK-293) was evaluated.

The compound 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a complex organic molecule characterized by its unique structural features, including a furan ring, a piperazine moiety, and a pyran derivative. Its molecular formula is with a molecular weight of approximately 437.4 g/mol. This compound is notable for its potential pharmacological applications due to the presence of various functional groups that may interact with biological targets.

- There is no information available regarding the mechanism of action of this compound.

- As there's no data available on this specific molecule, it's impossible to comment on its safety or potential hazards.

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups:

- Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation Reactions: The amide bond in the phenylacetamide portion can undergo acylation, which might be useful for modifying its biological activity.

- Oxidation and Reduction: The compound may also undergo oxidation or reduction reactions, particularly at the furan or pyran rings, which could be exploited in synthetic modifications.

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial Properties: Many derivatives of phenylacetamide have shown effectiveness against various bacterial strains.

- Anticancer Activity: The fused pyran systems are often associated with anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects: Compounds containing furan and pyran rings have been studied for their anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Synthesis of 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide can involve several steps:

- Formation of the Piperazine Derivative: Starting from furan-2-carbonyl chloride and piperazine, the initial reaction can yield the piperazine derivative.

- Synthesis of Pyran Derivative: A suitable precursor can be reacted with malononitrile and an aldehyde to form the pyran structure.

- Coupling Reaction: Finally, the piperazine derivative can be coupled with the pyran derivative using standard coupling reagents to form the target compound.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its diverse biological activities, it could serve as a lead compound for new drug development targeting infections or cancer.

- Chemical Biology: It may be utilized in studies exploring protein-ligand interactions or cellular signaling pathways.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:

- Binding Affinity Studies: These studies can elucidate how well the compound binds to specific receptors or enzymes, which is essential for determining its therapeutic potential.

- Mechanistic Studies: Investigating how the compound affects cellular processes such as apoptosis or proliferation can provide insights into its mode of action.

Several compounds share structural similarities with 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-(4-(Furan-2-carbonyl)piperazin-1-yl)acetamide | Contains furan and piperazine | Simpler structure; lacks pyran ring |

| 5-(Furan-2-carbonyl)-1-methylpiperazine | Furan and piperazine present | Focuses on piperazine without additional complexity |

| 6-(2-Furanyl)-4-hydroxycoumarin | Fused furan-coumarin structure | Exhibits strong antimicrobial properties |

The uniqueness of 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide lies in its intricate combination of multiple heterocyclic systems, which may enhance its biological activity compared to simpler analogs. The presence of both furan and pyran rings along with a piperazine moiety allows it to potentially engage in more complex interactions within biological systems, making it a promising candidate for further research and development.